molecular formula C16H18N4O2S2 B13377459 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile

2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B13377459
M. Wt: 362.5 g/mol
InChI Key: KLOKJJQNYVYBLJ-QGMBQPNBSA-N
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Description

2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a carbonitrile group and a diazinan-5-ylidene moiety, making it a subject of interest in organic chemistry and material science.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-[(E)-(1,3-diethyl-4-hydroxy-6-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2S2/c1-5-19-14(21)12(15(22)20(6-2)16(19)23)8-18-13-11(7-17)9(3)10(4)24-13/h8,21H,5-6H2,1-4H3/b18-8+

InChI Key

KLOKJJQNYVYBLJ-QGMBQPNBSA-N

Isomeric SMILES

CCN1C(=C(C(=O)N(C1=S)CC)/C=N/C2=C(C(=C(S2)C)C)C#N)O

Canonical SMILES

CCN1C(=C(C(=O)N(C1=S)CC)C=NC2=C(C(=C(S2)C)C)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbonitrile group. The diazinan-5-ylidene moiety is then synthesized and attached to the thiophene ring through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

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